molecular formula C20H20Cl2N4O3 B11270775 (3Z)-N-(3-chloro-4-methylphenyl)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3Z)-N-(3-chloro-4-methylphenyl)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11270775
M. Wt: 435.3 g/mol
InChI Key: GEMCHQDTZAYOIE-ROTLSHHCSA-N
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Description

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-CHLORO-4-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-CHLORO-4-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Aromatic Substitution Reactions: Utilizing chlorinated aromatic compounds as starting materials.

    Amidation Reactions: Forming amide bonds through the reaction of amines with carboxylic acid derivatives.

    Formylation Reactions: Introducing formamido groups through formylation agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-CHLORO-4-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-CHLORO-4-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-CHLORO-4-METHYLPHENYL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-CHLORO-4-METHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H20Cl2N4O3

Molecular Weight

435.3 g/mol

IUPAC Name

N'-[(Z)-[4-(3-chloro-4-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(3-chloro-2-methylphenyl)oxamide

InChI

InChI=1S/C20H20Cl2N4O3/c1-11-7-8-14(10-16(11)22)23-18(27)9-12(2)25-26-20(29)19(28)24-17-6-4-5-15(21)13(17)3/h4-8,10H,9H2,1-3H3,(H,23,27)(H,24,28)(H,26,29)/b25-12-

InChI Key

GEMCHQDTZAYOIE-ROTLSHHCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C/C(=N\NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)/C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C)Cl

Origin of Product

United States

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